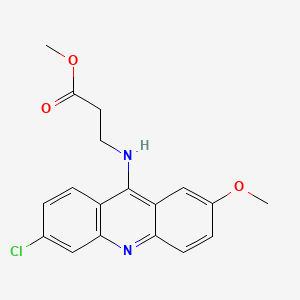
beta-Alanine, N-(6-chloro-2-methoxy-9-acridinyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
beta-Alanine, N-(6-chloro-2-methoxy-9-acridinyl)-, methyl ester: is a chemical compound with a complex structure that includes a beta-alanine backbone, a chloro-substituted acridine moiety, and a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-Alanine, N-(6-chloro-2-methoxy-9-acridinyl)-, methyl ester typically involves multiple steps. One common method includes the following steps:
Formation of the acridine moiety: The acridine ring system is synthesized through a series of condensation reactions involving aromatic amines and aldehydes.
Chlorination: The acridine derivative is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Methoxylation: The chlorinated acridine is reacted with methanol in the presence of a base to introduce the methoxy group.
Coupling with beta-alanine: The final step involves coupling the modified acridine with beta-alanine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
beta-Alanine, N-(6-chloro-2-methoxy-9-acridinyl)-, methyl ester: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the acridine moiety can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acridine derivatives.
Scientific Research Applications
beta-Alanine, N-(6-chloro-2-methoxy-9-acridinyl)-, methyl ester: has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of beta-Alanine, N-(6-chloro-2-methoxy-9-acridinyl)-, methyl ester involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with DNA, proteins, and enzymes, leading to various biological effects.
Pathways Involved: It can interfere with cellular processes such as DNA replication, protein synthesis, and enzyme activity, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- beta-Alanine, N-(6-chloro-2-methoxy-9-acridinyl)-, ethyl ester
- beta-Alanine, N-(6-chloro-2-methoxy-9-acridinyl)-, propyl ester
- beta-Alanine, N-(6-chloro-2-methoxy-9-acridinyl)-, butyl ester
Uniqueness
beta-Alanine, N-(6-chloro-2-methoxy-9-acridinyl)-, methyl ester: is unique due to its specific ester group, which can influence its reactivity, solubility, and biological activity compared to other similar compounds .
Properties
CAS No. |
77420-88-3 |
|---|---|
Molecular Formula |
C18H17ClN2O3 |
Molecular Weight |
344.8 g/mol |
IUPAC Name |
methyl 3-[(6-chloro-2-methoxyacridin-9-yl)amino]propanoate |
InChI |
InChI=1S/C18H17ClN2O3/c1-23-12-4-6-15-14(10-12)18(20-8-7-17(22)24-2)13-5-3-11(19)9-16(13)21-15/h3-6,9-10H,7-8H2,1-2H3,(H,20,21) |
InChI Key |
DCACMIIXPSBMEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















